molecular formula C10H13ClO2 B3056937 1-(Chloromethyl)-4,5-dimethoxy-2-methylbenzene CAS No. 7537-05-5

1-(Chloromethyl)-4,5-dimethoxy-2-methylbenzene

Cat. No.: B3056937
CAS No.: 7537-05-5
M. Wt: 200.66 g/mol
InChI Key: OXBVKIJNKCCFQN-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4,5-dimethoxy-2-methylbenzene is an aromatic compound with the molecular formula C10H13ClO2 It is characterized by the presence of a chloromethyl group attached to a benzene ring that also contains two methoxy groups and a methyl group

Preparation Methods

The synthesis of 1-(Chloromethyl)-4,5-dimethoxy-2-methylbenzene typically involves the chloromethylation of 4,5-dimethoxy-2-methylbenzene. One common method is the Blanc chloromethylation, which involves the reaction of the aromatic compound with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. The aromatic pi-electrons then attack the electrophilic carbon, followed by rearomatization of the aromatic ring .

Industrial production methods may involve similar chloromethylation reactions but are optimized for large-scale production, ensuring high yields and purity of the final product. The use of environmentally friendly catalysts and reaction conditions is also a consideration in industrial settings .

Chemical Reactions Analysis

1-(Chloromethyl)-4,5-dimethoxy-2-methylbenzene undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include Lewis acids for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents for reduction reactions .

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4,5-dimethoxy-2-methylbenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. In substitution reactions, the chloromethyl group forms a carbocation intermediate, which is then attacked by nucleophiles . The presence of electron-donating methoxy groups on the benzene ring stabilizes the carbocation intermediate, facilitating the reaction.

In oxidation reactions, the methoxy groups can be converted to more reactive species, which can further react to form oxidized products. The specific pathways and molecular targets depend on the reaction conditions and the nature of the reagents used .

Comparison with Similar Compounds

1-(Chloromethyl)-4,5-dimethoxy-2-methylbenzene can be compared with other chloromethylated aromatic compounds such as benzyl chloride, 1,2-bis(chloromethyl)benzene, and 1-(chloromethyl)-4-methoxybenzene .

    Benzyl Chloride: Similar in structure but lacks the methoxy and methyl groups, making it less reactive in certain substitution reactions.

    1,2-bis(chloromethyl)benzene: Contains two chloromethyl groups, leading to different reactivity and applications in polymer synthesis.

    1-(chloromethyl)-4-methoxybenzene: Contains only one methoxy group, resulting in different electronic effects and reactivity compared to this compound.

The presence of multiple methoxy groups in this compound enhances its reactivity and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-(chloromethyl)-4,5-dimethoxy-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2/c1-7-4-9(12-2)10(13-3)5-8(7)6-11/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBVKIJNKCCFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1CCl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392292
Record name 1-(chloromethyl)-4,5-dimethoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7537-05-5
Record name 1-(chloromethyl)-4,5-dimethoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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